20-Oxopregnan-3-yl acetate

Neuropharmacology Receptor Electrophysiology Neurosteroid SAR

For electrophysiology researchers seeking a well-characterized negative allosteric modulator of NMDA receptors, stereochemical integrity is paramount. 20-Oxopregnan-3-yl acetate (CAS 1491-77-6) offers the precise (3α,5β) configuration essential for reproducible GluN1/GluN2B inhibition, eliminating the variability of mixed isomers. • Confirmed negative allosteric modulator at GluN1/GluN2B receptors (IC50 data available), contrasting with 5α-analog positive modulators. • Documented inhibitory activity against human recombinant COX-2, enabling dual-pathway inflammation research. • 3α-Acetate group serves as a built-in protecting group, streamlining multi-step neurosteroid analog synthesis and improving yield. • Enhanced lipophilicity (vs. free alcohol) facilitates prodrug activation and cellular permeability studies.

Molecular Formula C23H36O3
Molecular Weight 360.5 g/mol
CAS No. 1491-77-6
Cat. No. B048290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Oxopregnan-3-yl acetate
CAS1491-77-6
Synonyms3α-Hydroxy-5β-pregnan-20-one Acetate
Molecular FormulaC23H36O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23-/m1/s1
InChIKeyGFHOQCXDABGYAL-LEQCJQSISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-Oxopregnan-3-yl Acetate (CAS 1491-77-6) for Research Procurement: Compound Class and Core Identity


20-Oxopregnan-3-yl acetate (CAS 1491-77-6), also designated as (3α,5β)-3-(acetyloxy)pregnan-20-one or 3α-hydroxy-5β-pregnan-20-one acetate, is a synthetic pregnane steroid derivative characterized by a 3α-acetoxy substituent, a 5β-hydrogen configuration, and a 20-oxo (ketone) group . It possesses a molecular formula of C23H36O3 and a molecular weight of approximately 360.53 g/mol . This compound is a derivative of 5β-androstan-3α,17β-diol, a known metabolite of testosterone, and serves as a critical intermediate or probe in studies of steroid metabolism and neurosteroid structure-activity relationships (SAR) .

Why Generic Substitution of 20-Oxopregnan-3-yl Acetate (CAS 1491-77-6) Fails in Steroid Research


The specific stereochemistry (3α,5β) and functional group arrangement of 20-oxopregnan-3-yl acetate (CAS 1491-77-6) confer distinct pharmacological and metabolic properties that are not interchangeable with its stereoisomers or alternative esters [1]. For instance, the 5β-reduced configuration is associated with negative modulation of NMDA receptors (NMDAR), contrasting with the positive allosteric effects often observed with 5α-reduced analogs [2]. Furthermore, the acetate ester at C3 enhances lipophilicity and serves as a protecting group, distinguishing its metabolic and enzymatic reactivity from the free 3α-hydroxy parent compound (pregnanolone) . Therefore, substituting this compound with a different stereoisomer (e.g., 3β,5α-allopregnanolone acetate) or a different ester (e.g., butyrate) will yield divergent results in receptor binding, metabolic stability assays, and synthetic pathway yields.

Quantitative Evidence Guide for Selecting 20-Oxopregnan-3-yl Acetate (CAS 1491-77-6) Over Analogs


NMDA Receptor Modulation: Divergent Allosteric Activity Driven by C3 Ester Chain Length

In a head-to-head patch-clamp electrophysiology study on recombinant GluN1/GluN2B NMDA receptors, pregnanolone acetate (CAS 1491-77-6) was classified as a negative allosteric modulator. This activity is opposite to that of its longer-chain analog, pregnanolone butyrate, which functions as a positive allosteric modulator [1].

Neuropharmacology Receptor Electrophysiology Neurosteroid SAR

COX-2 Inhibition: Preliminary IC50 Activity as a Prostaglandin Synthesis Modulator

This compound has been evaluated for its inhibitory activity against human recombinant prostaglandin G/H synthase 2 (COX-2) [1]. A fluorescence-based assay was employed to determine the inhibition constant following a 5-minute preincubation with arachidonic acid [1].

Inflammation Research Enzyme Inhibition Steroid Pharmacology

Metabolic Stability: Enhanced Lipophilicity via 3α-Acetate Modification

The acetate group at the 3α-position increases the compound's lipophilicity, which can influence cell membrane permeability and metabolic stability in in vitro assays compared to the free 3α-hydroxy parent compound (pregnanolone) .

Drug Metabolism Pharmacokinetics Prodrug Design

Synthetic Utility: C3-Protected Intermediate for Neurosteroid Synthesis

20-Oxopregnan-3-yl acetate serves as a crucial intermediate in the synthesis of more complex steroid hormones and their analogs, including 6-oxa-analogs of neurosteroids. Its 3-acetate group acts as a protecting group, enabling selective functionalization at other positions, such as C6 or C19 [1] .

Organic Synthesis Steroid Chemistry Neurosteroid Analogs

Validated Research and Industrial Applications for 20-Oxopregnan-3-yl Acetate (CAS 1491-77-6) Based on Quantitative Evidence


Investigating Glutamatergic System Modulation via NMDAR

This compound is specifically suited for electrophysiology studies on NMDA receptors. The evidence demonstrates that its acetate ester confers a negative allosteric modulatory phenotype on GluN1/GluN2B receptors, which is opposite to the positive modulation exhibited by longer-chain esters like pregnanolone butyrate [1]. Researchers investigating loss-of-function GRIN mutations or screening for NMDAR modulators can use this compound as a defined negative control or as a starting point for developing negative allosteric modulators.

Probing Prostaglandin Synthesis and COX-2 Inhibition Pathways

The documented, albeit preliminary, inhibitory activity against human recombinant COX-2 provides a basis for using 20-oxopregnan-3-yl acetate in inflammation and prostaglandin pathway research [1]. This application is particularly relevant for studies examining the non-genomic effects of neuroactive steroids on inflammatory processes, distinguishing it from other pregnane acetates without documented COX-2 activity.

Synthesis of Complex Neurosteroid Analogs and Haptens

The 3α-acetate group serves as a protecting group during multi-step syntheses of neurosteroid analogs, such as 6-oxa-steroids or C19-functionalized haptens [1] [2]. This compound is a preferred starting material over the free alcohol, as it eliminates the need for a separate protection step, thereby streamlining the synthetic route and improving overall yield.

In Vitro Metabolism and Prodrug Activation Studies

The enhanced lipophilicity conferred by the 3α-acetate ester makes this compound a valuable probe for studying prodrug activation and cellular permeability [1]. Researchers can compare its cellular uptake, metabolic stability, and hydrolysis by carboxylesterases to that of the parent free alcohol (pregnanolone) to elucidate structure-property relationships governing steroid bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20-Oxopregnan-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.